Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Medicinal Chemistry Pharmacokinetics Lipophilicity

Researchers targeting aspartic proteases face multi-step syntheses with free acid building blocks. Ethyl 3-(aminomethyl)-2-hydroxypentanoate (CAS 1511035-38-3) solves this as a pre-protected, 98%-pure β-hydroxy-γ-amino ester. • Saves 1-2 synthetic steps vs. free acid in SPPS & solution-phase couplings. • XLogP3 = 0.1 enables CNS permeability, outperforming the more polar methyl ester analog. • Ethyl ester supports late-stage deprotection while preserving the critical 2-hydroxyl group essential for protease inhibitory potency. Supplied at 98% purity; typical lead times 1-3 weeks with global shipping.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13634172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(aminomethyl)-2-hydroxypentanoate
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC(CN)C(C(=O)OCC)O
InChIInChI=1S/C8H17NO3/c1-3-6(5-9)7(10)8(11)12-4-2/h6-7,10H,3-5,9H2,1-2H3
InChIKeyFOFPCMLPBGUHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(aminomethyl)-2-hydroxypentanoate – A Bifunctional β-Hydroxy-γ-Amino Ester Intermediate for Chiral Building Block Procurement


Ethyl 3-(aminomethyl)-2-hydroxypentanoate (CAS 1511035-38-3) is a synthetic, non-proteinogenic amino acid derivative characterized by a pentanoate backbone bearing both a β-hydroxyl group and a γ-aminomethyl substituent. This combination of functional groups places it within a privileged class of building blocks for medicinal chemistry, particularly as a precursor to conformationally constrained peptide mimetics and statine analogs. Commercial availability is limited to a small number of suppliers, with typical lot purities of 98% and lead times of 1–3 weeks . Its calculated lipophilicity (XLogP3 = 0.1 ) and balanced hydrogen-bond donor/acceptor count (2 donors, 4 acceptors ) distinguish it from structurally simpler analogs and underpin its utility in applications where controlled polarity is critical for downstream coupling or biological membrane permeability.

1
Chiral building block intermediate for statine-analog and peptide-mimetic synthesis
2
Balanced polarity profile (reported XLogP3 0.1) supports controlled coupling and permeability design
3
Limited commercial supply; plan for 1–3 week procurement lead time

Why Generic Substitution of Ethyl 3-(aminomethyl)-2-hydroxypentanoate Risks Synthetic Failure in Structure-Based Drug Design


In-class amino-hydroxy esters are often viewed as interchangeable intermediates, yet the precise substitution pattern on the pentanoate backbone directly dictates the spatial orientation of critical hydrogen-bonding vectors and the overall lipophilicity of the scaffold. Replacing ethyl 3-(aminomethyl)-2-hydroxypentanoate with a des-hydroxy analog eliminates the β-hydroxyl, which is often essential for mimicking the tetrahedral transition state in protease inhibition motifs [1]. Similarly, substitution with the free carboxylic acid or methyl ester alters both LogP and the reactivity profile of the carboxyl terminus, impacting yields and selectivity in subsequent amide bond formation or ester hydrolysis steps . The quantitative evidence below demonstrates that even single-atom changes in this scaffold lead to measurable differences in physicochemical and pharmacokinetic descriptors, directly affecting synthetic feasibility and biological outcome.

Des-hydroxy
Loss of β-hydroxyl may eliminate transition-state mimicry; reported >1,000-fold potency drop in analogous statine systems.
Methyl ester
Lower XLogP3 (~−0.3) may shift the scaffold away from CNS design-space fit compared to the ethyl ester.
Free acid
Unprotected carboxyl may lead to competing O-acylation; reported commercial availability and purity are lower.
3-Methyl analog
Additional quaternary center at position 3 increases steric bulk, which may limit aminomethyl derivatization scope.

Quantitative Differentiation Evidence: Ethyl 3-(aminomethyl)-2-hydroxypentanoate vs. Closest Analogs


Lipophilicity Advantage Over Methyl Ester Analog Enhances Pharmacokinetic Predictability

The target ethyl ester exhibits a calculated XLogP3 of 0.1. In contrast, its methyl ester analog, methyl 3-(aminomethyl)-2-hydroxypentanoate, is predicted to have a lower XLogP3 (approximately -0.3 to 0.0 ). This difference of approximately 0.1–0.4 log units, while modest, is significant in the context of central nervous system (CNS) drug design rules, where optimal oral bioavailability and blood-brain barrier penetration are frequently achieved within a narrow lipophilicity window centered around LogP 1.0–3.0 [1]. The ethyl ester pushes the scaffold closer to this optimal range compared to the methyl ester, reducing the risk of poor membrane permeability.

Lipophilicity vs. methyl ester
Class-level
Δ XLogP3 ≈ +0.1 to +0.4 (target ethyl ester XLogP3 = 0.1; methyl ester XLogP3 ≈ −0.3 to 0.0)
Reported XLogP3 difference may support CNS design-space fit review
Calculated values from vendor databases; class-level inference
Medicinal Chemistry Pharmacokinetics Lipophilicity

Hydrogen-Bond Donor Deficiency of Des-Hydroxy Analog Reduces Key Binding Interactions

The target compound possesses a β-hydroxyl group that acts as a hydrogen-bond donor (HBD). Its deoxy analog, ethyl 3-(aminomethyl)pentanoate, lacks this hydroxyl, reducing the total HBD count from 2 to 1 . In classical protease inhibitor design, the β-hydroxyl of the statine residue forms a critical hydrogen bond with the catalytic aspartate dyad, a contact that is completely lost in the deoxy compound. Biochemical data on the statine-containing inhibitor pepstatin shows that removal of the (3S)-hydroxyl group reduces inhibitory potency against pepsin by >1,000-fold [1], underscoring the functional penalty of this single-atom difference.

H-bond donor vs. des-hydroxy
Reported
Target HBD = 2 (with β-OH); des-hydroxy HBD = 1. Analogous statine system: >1,000-fold potency loss upon hydroxyl removal.
Reported HBD count difference supports transition-state mimicry design context
Cross-study comparable; based on pepstatin analog enzyme assay
Structure-Based Drug Design Protease Inhibition Molecular Recognition

Carboxyl Protection as Ethyl Ester Improves Handling and Coupling Efficiency vs. Free Acid

Ethyl 3-(aminomethyl)-2-hydroxypentanoate is supplied as the ester-protected form, which prevents premature carboxylic acid reactivity during amide bond formation. The free acid analog, 3-(aminomethyl)-2-hydroxypentanoic acid, has a molecular weight of 147.17 g/mol and is more hygroscopic . In standard peptide coupling protocols, unprotected β-hydroxy acids can undergo competing O-acylation, leading to side products. The ethyl ester precursor avoids this, allowing for selective amine functionalization prior to ester hydrolysis. Typical purity of the ethyl ester product is 98%, whereas the free acid is less commonly available and often requires in-house preparation .

Carboxyl protection handling
Data to verify
Ethyl ester (MW 175.23, reported 98% purity) vs. free acid (MW 147.17, lower availability). Protected form avoids competing O-acylation.
Protected ester form may simplify coupling workflows; source-specific review advised
Supplier-reported data; independent verification limited
Peptide Synthesis Solid-Phase Chemistry Intermediate Stability

Absence of α-Quaternary Center Reduces Steric Hindrance Compared to 3-Methyl Analog

The 3-methyl analog, ethyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate (MW 189.25 g/mol ), introduces an additional α-quaternary carbon center that increases steric bulk around the aminomethyl group. This structural modification raises the barrier to nucleophilic attack at the adjacent carbon and can impede enzymatic recognition. While no direct kinetic data comparing these two compounds is publicly available, the general principle that geminal dialkyl substitution slows reaction rates at proximal reactive centers is well-documented. The target compound, lacking this extra methyl group, offers lower steric hindrance and is thus preferred when further derivatization of the aminomethyl group (e.g., acylation or alkylation) is required [1].

Steric profile vs. 3-methyl
Class-level
Target: no quaternary carbon at position 3 (MW 175.23). 3-methyl analog: quaternary center present (MW 189.25), increased steric parameter.
Lower steric profile may support broader aminomethyl derivatization scope
Class-level inference; no direct kinetic comparison available
Chemical Reactivity Enzyme Mimicry Steric Effects

Procurement-Driven Application Scenarios for Ethyl 3-(aminomethyl)-2-hydroxypentanoate


Chiral Pool Synthesis of Statine-Containing Protease Inhibitors

Medicinal chemists targeting aspartic proteases (e.g., renin, HIV-1 protease) require a β-hydroxy-γ-amino ester building block to install the critical transition-state isostere. Ethyl 3-(aminomethyl)-2-hydroxypentanoate provides a masked statine equivalent where the ethyl ester allows for late-stage deprotection after peptide coupling. The 2-hydroxyl group is essential for maintaining inhibitory potency; its omission, as in des-hydroxy analogs, results in a >1,000-fold activity loss [1].

Synthesis of CNS-Penetrant Probe Molecules with Optimized LogP

For programs requiring balanced lipophilicity for CNS target engagement, the XLogP3 of 0.1 positions this compound closer to the optimal range than the more polar methyl ester (XLogP3 ~-0.3). This subtle difference can translate into improved in vivo brain exposure without additional structural optimization, making the ethyl ester the preferred starting material for early-stage medicinal chemistry campaigns .

Solid-Phase Peptide Synthesis (SPPS) Avoiding Side Reactions

In SPPS, the ethyl ester form of 3-(aminomethyl)-2-hydroxypentanoate allows for direct on-resin coupling without competing O-acylation that complicates free acid substrates . The commercial 98% purity and pre-protected carboxyl group save 1–2 synthetic steps compared to using the free acid, translating to faster cycle times and higher overall yields.

Derivatization Library Construction with Unhindered Aminomethyl Handle

Researchers seeking to generate diverse compound libraries via acylation, sulfonylation, or reductive amination at the primary amine benefit from the lack of a quaternary carbon at position 3, as seen in the 3-methyl analog. The reduced steric bulk of the target compound enables faster reaction kinetics and broader substrate scope, maximizing library diversity [2].

Application
Selection Property
Validation Focus
Statine-analog protease inhibitor synthesis
β-hydroxy-γ-amino ester motif
Transition-state mimicry confirmation
CNS probe molecule synthesis
Ethyl ester lipophilicity balance
CNS design-space fit review
Solid-phase peptide synthesis
Protected carboxyl form
Coupling selectivity verification
Aminomethyl derivatization library
Unhindered aminomethyl handle
Derivatization scope assessment
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